REACTION_CXSMILES
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[Cl:1][C:2]1[CH:3]=[C:4]([C:10]([F:13])([F:12])[F:11])[CH:5]=[C:6]([Cl:9])[C:7]=1Cl.[NH3:14]>O>[Cl:1][C:2]1[CH:3]=[C:4]([C:10]([F:13])([F:12])[F:11])[CH:5]=[C:6]([Cl:9])[C:7]=1[NH2:14]
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Name
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Quantity
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200 g
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Type
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reactant
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Smiles
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ClC=1C=C(C=C(C1Cl)Cl)C(F)(F)F
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Name
|
|
Quantity
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145 g
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Type
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solvent
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Smiles
|
O
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Name
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Quantity
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380 g
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Type
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reactant
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Smiles
|
N
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
|
N
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Into a 1000 ml high-pressure reaction vessel
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Type
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CUSTOM
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Details
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close the valve
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Type
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CUSTOM
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Details
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to 160° C.
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Type
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CUSTOM
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Details
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under controlled temperature 165° C. and controlled pressure 11.5 MPa
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Type
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CUSTOM
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Details
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for 8 h
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Duration
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8 h
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Name
|
|
Type
|
|
Smiles
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ClC1=C(N)C(=CC(=C1)C(F)(F)F)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |